1-Phenyl-1H-1,2,3-triazol-5-amine chemical structure and properties
1-Phenyl-1H-1,2,3-triazol-5-amine chemical structure and properties
Executive Summary
1-Phenyl-1H-1,2,3-triazol-5-amine (CAS: 7756-37-8) represents a privileged scaffold in heterocyclic chemistry, serving as a critical intermediate for fused nitrogenous systems, particularly [1,2,3]triazolo[1,5-a]pyrimidines . Unlike its 4-amino isomers or 1,2,4-triazole analogues, this specific regioisomer possesses unique reactivity driven by the proximity of the exocyclic amino group (C5) to the N1-phenyl substituent. This structural arrangement renders the molecule susceptible to the Dimroth rearrangement , a transformation that researchers must control during functionalization. This guide details the physicochemical profile, safety-critical synthetic protocols, and mechanistic pathways essential for utilizing this compound in drug discovery.
Molecular Architecture & Physicochemical Profile[1]
Structural Identity
The molecule consists of a five-membered 1,2,3-triazole ring substituted at the N1 position with a phenyl group and at the C5 position with a primary amino group.[1]
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IUPAC Name: 1-phenyl-1H-1,2,3-triazol-5-amine
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Molecular Formula: C
H N [2][3][4] -
Molecular Weight: 160.18 g/mol [2]
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Key Feature: The C5-NH
and N1-Phenyl groups are vicinal. This steric and electronic environment is the driving force for its rearrangement chemistry.
Physicochemical Properties Data[1]
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Usually colorless to pale yellow needles. |
| Melting Point | 118 – 120 °C | Sharp melting point indicates high purity; broadens significantly with diazo-impurities. |
| Solubility | DMSO, DMF, MeOH, EtOH | Sparingly soluble in water; insoluble in hexanes. |
| pKa (Conjugate Acid) | ~2.5 (Triazole ring N3) | Weakly basic; protonation occurs at N3 rather than the exocyclic amine. |
| Stability | Metastable | Stable at RT; undergoes Dimroth rearrangement under basic thermal conditions. |
Synthetic Pathways & Process Chemistry
The synthesis of 5-amino-1,2,3-triazoles is classically achieved via the base-catalyzed [3+2] cycloaddition of organic azides with active methylene nitriles.
The "Click" Limitation
Standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles. To access the 1,5-disubstituted amine pattern, researchers must utilize base-mediated condensation of phenyl azide with acetonitrile or activated nitriles (e.g., malononitrile, cyanoacetamide).
Mechanism of Formation (Regioselectivity)
The reaction proceeds through a nucleophilic attack of the carbanion (generated from the nitrile) onto the terminal nitrogen of the organic azide. This is kinetically controlled to favor the 5-amino product.
Figure 1: Base-mediated synthesis pathway favoring the 5-amino regioisomer.
Reactivity: The Dimroth Rearrangement
Critical Experimental Insight: The defining characteristic of 1-substituted-5-amino-1,2,3-triazoles is their equilibrium with
This rearrangement is reversible but can be driven to completion if the new isomer is thermodynamically more stable (e.g., if an electron-withdrawing group stabilizes the new form).
Mechanistic Workflow
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Ring Opening: Base abstracts a proton (if applicable) or heat destabilizes the N1-N2 bond.
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Equilibrium: Formation of the acyclic diazo-amidine intermediate.
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Rotation: Bond rotation allows the exocyclic nitrogen to attack the diazo group.
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Recyclization: Formation of the isomeric triazole.
Figure 2: The Dimroth Rearrangement equilibrium. Researchers must monitor this via NMR during derivatization.
Medicinal Chemistry Applications
The 1-phenyl-1H-1,2,3-triazol-5-amine is primarily used as a dinucleophile for constructing fused heterocycles.
Synthesis of [1,2,3]Triazolo[1,5-a]pyrimidines
Reaction with 1,3-electrophiles (e.g., 1,3-diketones,
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Adenosine Receptor Antagonists (A2A)
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Anticancer Agents (Tubulin polymerization inhibitors)
Buchwald-Hartwig Coupling
Recent advances allow the exocyclic amine to be arylated using Pd-catalysis, providing access to N-diaryl systems without triggering the Dimroth rearrangement, provided the conditions (temperature/base) are carefully controlled.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-1,2,3-triazol-5-amine
Safety Warning: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate azide solutions to dryness. Use plastic spatulas.
Reagents:
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Phenyl Azide (10 mmol) [Prepared fresh or stored as solution]
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Malononitrile (11 mmol) (Activated nitrile source)
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Sodium Ethoxide (NaOEt) (20 mmol)
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Ethanol (anhydrous)
Procedure:
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide (1.36 g, 20 mmol) in anhydrous Ethanol (20 mL).
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Addition: Cool the solution to 0°C. Add Malononitrile (0.73 g, 11 mmol) portion-wise. Stir for 15 minutes.
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Azide Introduction: Add Phenyl Azide (1.19 g, 10 mmol) dropwise (as a solution in EtOH if possible) to maintain temp < 5°C.
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Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitoring: Check TLC (SiO2, 50% EtOAc/Hex) for disappearance of azide.
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Workup: Pour the reaction mixture into ice-water (100 mL). Acidify carefully with 1M HCl to pH ~5.
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Isolation: The product may precipitate.[5] If so, filter and wash with cold water. If not, extract with Ethyl Acetate (3 x 50 mL), dry over Na
SO , and concentrate (Caution: Rotary evaporator bath < 40°C). -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
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Decarboxylation (If using cyanoacetate): If a carboxylate intermediate is formed, a subsequent hydrolysis/decarboxylation step is required to yield the free amine. (Note: The malononitrile route yields the 4-cyano-5-amine; reaction with acetonitrile requires stronger bases like Cs
CO in DMSO).
Protocol B: Quality Control (Self-Validation)
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1H NMR (DMSO-d6): Look for the broad singlet of NH
around 5.0-6.5 ppm (concentration dependent) and the phenyl multiplet at 7.4-7.8 ppm. -
Dimroth Check: If the spectrum shows a new NH signal (singlet) appearing further downfield (>9 ppm) after heating, the compound has likely rearranged to the 5-anilino isomer (where the NH is attached to the phenyl ring).
References
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Dimroth, O. (1909). Intramolecular Rearrangement of 5-Amino-1,2,3-triazoles. Justus Liebigs Annalen der Chemie.
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Bakulev, V. A., & Beryozkina, T. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry.
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Pokhodylo, N. T., et al. (2013). Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles.[6] RSC Advances.
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
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PubChem Compound Summary. (2025). 1-phenyl-1H-1,2,3-triazol-5-amine (CID 12760724).[3] National Library of Medicine.
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. 1-phenyl-1H-1,2,3-triazol-5-amine | 99584-30-2 | Buy Now [molport.com]
- 3. PubChemLite - 1-phenyl-1h-1,2,3-triazol-5-amine (C8H8N4) [pubchemlite.lcsb.uni.lu]
- 4. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
